N-(p-Coumaroyl)serotonin

Antioxidant Free Radical Scavenging Natural Product Quantification

Sourcing a defined serotonin-hydroxycinnamate conjugate for PDGFR pathway or fibroblast proliferation studies is often frustrated by substitution with the more common N-feruloylserotonin analog. N-(p-Coumaroyl)serotonin (CS) resolves this by providing the non-methoxylated p-coumaroyl scaffold essential for unambiguous mechanism-of-action experiments. • PDGFR Selectivity: Inhibits PDGF-induced receptor phosphorylation and Ca²⁺ release without methoxy-substituent confounding. • Fibroblast Specificity: Uniquely augments bFGF/EGF-mediated normal fibroblast proliferation among serotonin derivatives. • In Vivo Validation: 0.2-0.4% dietary CS reduced atherosclerotic lesion area by 29-80% in ApoE⁻/⁻ mice over 15 weeks. Supplied with full HPLC, NMR, and MS documentation for immediate research deployment.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 68573-24-0
Cat. No. B021789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Coumaroyl)serotonin
CAS68573-24-0
SynonymsN-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)-2-propenamide;  _x000B_NSC 369503;  p-Coumaroylserotonin; 
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
InChIInChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)
InChIKeyWLZPAFGVOWCVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Coumaroyl)serotonin Procurement & Compound Class


N-(p-Coumaroyl)serotonin (CS; CAS 68573-24-0; C₁₉H₁₈N₂O₃; MW 322.36 g/mol) is a naturally occurring hydroxycinnamic acid amide of serotonin, primarily isolated from safflower (Carthamus tinctorius L.) seeds and millet grain [1]. This polyphenolic compound belongs to the serotonin-derived phenylpropanoid conjugate class and has been characterized as possessing antioxidative, anti-inflammatory, and anti-atherogenic properties . Its IUPAC name is (2E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide, and it is commercially available as a synthetic solid with purity typically ranging from >95% to ≥99.99% (HPLC) depending on the supplier and intended research application .

N-(p-Coumaroyl)serotonin vs. Structural Analogs


Although N-(p-Coumaroyl)serotonin (CS) shares the serotonin backbone with its closest naturally co-occurring analog N-feruloylserotonin (FS) and the broader class of hydroxycinnamic acid amides of serotonin, these compounds are not interchangeable. CS and FS differ by a single methoxy group on the phenolic ring (CS: p-coumaroyl moiety, 4-hydroxycinnamoyl; FS: feruloyl moiety, 4-hydroxy-3-methoxycinnamoyl), yet this structural variation produces measurable divergence in antioxidant potency, cellular cytoprotective efficacy, and relative abundance in plant tissues [1]. Procurement of CS specifically—rather than FS or serotonin alone—is warranted when the experimental objective requires (a) the precise redox-modulating and anti-inflammatory profile of the p-coumaroyl conjugate, (b) PDGFR pathway inhibition without methoxy-substituent confounding, or (c) fibroblast proliferation augmentation that is unique to CS among this chemical series. The following evidence documents exactly where CS demonstrates quantifiable differentiation from its closest comparators.

N-(p-Coumaroyl)serotonin Differentiation Evidence


DPPH Scavenging & Abundance vs. N-Feruloylserotonin

In the methanol extract of safflower seed hulls, N-(p-Coumaroyl)serotonin (CS) and N-feruloylserotonin (FS) were simultaneously detected and quantified. CS content was measured at 4.11 mg/g dry weight (DW), while FS content was 7.29 mg/g DW, indicating FS is approximately 1.8-fold more abundant in this tissue. Both compounds exhibited DPPH radical scavenging activity; however, the ethyl acetate fraction containing both compounds showed the highest DPPH scavenging among all solvent fractions tested, and both were detected only in the seed hull, not in the kernel [1].

Antioxidant Free Radical Scavenging Natural Product Quantification

Atherosclerotic Lesion Reduction vs. N-Feruloylserotonin

In a 15-week dietary supplementation study using apolipoprotein E-deficient mice, both N-(p-Coumaroyl)serotonin (CS) and N-feruloylserotonin (FS) were administered at 0.2–0.4% (w/w) in the diet. The combined analysis of serotonin derivatives (CS and FS) demonstrated a reduction in atherosclerotic lesion area in the aortic sinus ranging from 29.2% to 79.7% compared to control [1]. While the publication did not report separate lesion reduction values for CS versus FS, the study establishes that both aglycones contribute to the anti-atherosclerotic effect, and both compounds were detected as intact and conjugated metabolites in plasma after oral administration, confirming bioavailability [1].

Atherosclerosis Cardiovascular In Vivo Efficacy

Cytoprotective Activity in HepG2 and HaCaT Cells

In a comparative study of hydroxycinnamic acid amides of serotonin, N-(p-coumaroyl)serotonin (compound 2) and moschamine (N-caffeoylserotonin, compound 1) were evaluated for cytoprotective activity against H₂O₂-induced oxidative damage in HepG2 (human hepatocellular carcinoma) and HaCaT (human keratinocyte) cell lines. CS exhibited higher antioxidant activity in HepG2 cells than in HaCaT cells, demonstrating cell-type specificity in its protective effects [1]. This cell-type differential response distinguishes CS from FS, which shows a distinct antioxidant potency profile in radical scavenging assays.

Cytoprotection Oxidative Stress Cell-Based Assay

PDGFR Phosphorylation & Ca²⁺ Release Inhibition

N-(p-Coumaroyl)serotonin (CS) inhibits platelet-derived growth factor (PDGF)-induced phosphorylation of the PDGF receptor (PDGFR) and attenuates Ca²⁺ release from the sarcoplasmic reticulum . In vivo, CS ameliorates atherosclerosis and improves distensibility of the aortic wall . This PDGFR-modulating activity represents a mechanistic feature not shared by all serotonin derivatives; for example, serotonin itself does not inhibit PDGFR phosphorylation. Quantitative IC₅₀ values for PDGFR inhibition were not reported in the available product literature, but the pathway-specific activity distinguishes CS from non-conjugated serotonin and from tyramine-based analogs (e.g., N-feruloyltyramine) which lack the indole moiety required for certain receptor interactions [1].

PDGFR Signaling Calcium Homeostasis Vascular Biology

Cytokine Suppression in LPS-Stimulated Human Monocytes

In LPS-stimulated human blood monocytes, N-(p-Coumaroyl)serotonin (CS) at 50–200 μM reduced tumor necrosis factor (TNF)-α, interleukin (IL)-1α, IL-1β, and IL-6 activities in culture supernatants without inducing cytotoxicity [1]. ELISA assays confirmed inhibition of TNF-α, IL-1α, IL-1β, and IL-6 production. Northern blot analysis revealed suppression of LPS-induced cytokine mRNA expression, and NF-κB activation was inhibited by CS [1]. This multi-cytokine suppressive effect is mediated partly through NF-κB pathway inhibition and is distinct from the cytokine profile modulation observed with FS or other serotonin derivatives.

Anti-inflammatory Cytokine Inhibition Human Primary Cells

Fibroblast Proliferation Synergy with bFGF and EGF

N-(p-Coumaroyl)serotonin (CS) selectively augments the proliferation of normal human and mouse fibroblast cells, but does not augment the proliferation of other cell types (normal or tumor cells) [1]. CS acts in synergy with basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF), but not with acidic FGF (aFGF) or platelet-derived growth factor (PDGF). Importantly, synthesized derivatives of CS revealed that this growth-promoting activity is not due to antioxidative activity, indicating a distinct structural requirement for the p-coumaroyl-serotonin conjugate [1]. This fibroblast-specific proliferative effect has not been reported for FS or other hydroxycinnamic acid amides of serotonin.

Fibroblast Proliferation Growth Factor Synergy Wound Healing

N-(p-Coumaroyl)serotonin Research & Industrial Applications


Atherosclerosis & Vascular Distensibility Studies

Based on in vivo evidence showing that dietary CS (0.2–0.4% w/w) contributes to a 29.2–79.7% reduction in atherosclerotic lesion area in apolipoprotein E-deficient mice over 15 weeks, and independently documented amelioration of aortic wall distensibility, CS is a justified procurement for cardiovascular research [1]. CS is bioavailable following oral administration, with both intact and conjugated metabolites detected in plasma . This compound is specifically indicated for studies where the non-methoxylated p-coumaroyl conjugate (versus FS) is the experimental variable, or where PDGFR pathway inhibition is a hypothesized mechanism of vascular protection .

NF-κB Pathway & Cytokine Inhibition in Human Monocytes

CS at 50–200 μM reproducibly suppresses TNF-α, IL-1α, IL-1β, and IL-6 production in LPS-stimulated human blood monocytes via inhibition of NF-κB activation and cytokine mRNA expression [2]. This well-characterized in vitro model provides a robust platform for studying anti-inflammatory mechanisms in primary human cells. CS offers a non-cytotoxic alternative to synthetic NF-κB inhibitors, with the advantage of being a naturally occurring dietary polyphenol. The compound's dual antioxidant and anti-inflammatory profile makes it particularly suitable for investigating redox-sensitive inflammatory pathways.

Fibroblast Proliferation & Growth Factor Synergy

CS uniquely augments the proliferation of normal human and mouse fibroblasts in synergy with bFGF and EGF, an activity that is independent of its antioxidant properties and not reported for FS or other serotonin derivatives [3]. This application scenario is distinct from cardiovascular or anti-inflammatory research and positions CS as a specialized tool compound for investigating fibroblast biology, wound healing mechanisms, and tissue regeneration. Researchers should note that CS does not augment proliferation of other normal or tumor cell types, nor does it synergize with aFGF or PDGF, making it highly selective for bFGF/EGF-mediated fibroblast expansion [3].

HPLC Quantification of Safflower Serotonin Conjugates

CS serves as an essential analytical reference standard for the quantification of serotonin derivatives in safflower (Carthamus tinctorius) seed extracts and related botanical materials. Validated reverse-phase HPLC methods using μ-Bondapak C₁₈ columns with linear acetonitrile gradients (10–50% over 30 min, UV detection at 300 nm) have established that CS elutes at 22.1 min and FS at 24.5 min, with CS content in seed hulls measured at 4.11 mg/g DW [4]. High-purity CS (≥98–99.99% HPLC) is required for accurate calibration curves in quantitative phytochemical analysis and for the preparation of mixed standards that include CS, FS, and related tyramine conjugates .

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